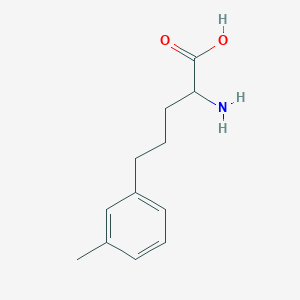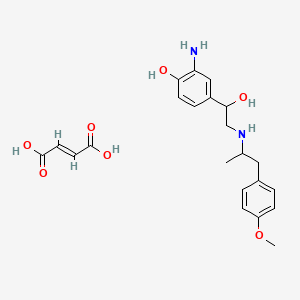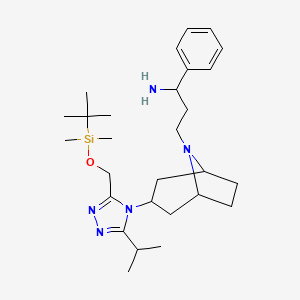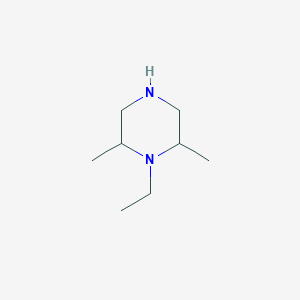
2-Bromo-3-(2-methoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position and a 2-methoxyethoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-methoxyethoxy)aniline typically involves the bromination of 3-(2-methoxyethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts. The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include amines or hydroxy derivatives.
Scientific Research Applications
2-Bromo-3-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the 2-methoxyethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to its observed biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxyaniline: Similar structure but lacks the 2-methoxyethoxy group.
4-Bromo-3-(2-methoxyethoxy)aniline: Similar structure but with the bromine atom at the fourth position.
2-Bromo-3-methylaniline: Similar structure but with a methyl group instead of the 2-methoxyethoxy group.
Uniqueness
2-Bromo-3-(2-methoxyethoxy)aniline is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications .
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-bromo-3-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-6-13-8-4-2-3-7(11)9(8)10/h2-4H,5-6,11H2,1H3 |
InChI Key |
GIQHRDYJFOTVSP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC(=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)
